Cas no 1990-11-0 (Cholesteryl cinnamate)
Cholesteryl cinnamate structure
Product Name:Cholesteryl cinnamate
Numero CAS:1990-11-0
MF:C36H52O2
MW:516.796891212463
CID:42266
PubChem ID:6436898
Update Time:2025-05-21
Cholesteryl cinnamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cholesteryl cinnamate
- Cholest-5-en-3-beta-yl cinnamate
- (3beta)-Cholest-5-en-3-ol 3-phenyl-2-propenoate
- 3-phenyl-2-propenoate
- 5-CHOLESTEN-3BETA-OL 3-CINNAMATE
- Cholesteral cinnamate
- cholesteryl-cinnamate
- TRANS-CINNAMIC ACID CHOLESTEROL ESTER
- CHOLESTEROL TRANS-CINNAMATE
- 5-CHOLESTEN-3-BETA-OL CINNAMATE
- 3-Phenylpropenoic acid cholest-5-en-3β-yl ester
- CHOLESTERYL CINNAMATE 97%
- Cholest-5-en-3β-yl=3-phenylpropenoate
- 50305-81-2
- FESYLMLHRKCTFF-MFLJIVHPSA-N
- AKOS025295384
- NS00045438
- (E)-3.beta.-(3-Phenylpropenoyloxy)cholest-5-ene
- 5-Cholesten-3.beta.-ol cinnamate
- Cholest-5-en-3-yl (2E)-3-phenyl-2-propenoate #
- 1990-11-0
- EINECS 217-869-9
- Cholest-5-en-3-ol (3beta)-, 3-(3-phenyl-2-propenoate)
- Cholest-5-en-3-ol (3.beta.)-, 3-phenyl-2-propenoate
- SCHEMBL162269
- DTXSID401014583
- W-107660
- SCHEMBL162272
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-phenylprop-2-enoate
-
- MDL: MFCD00311966
- Inchi: 1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/b19-14+/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1
- Chiave InChI: FESYLMLHRKCTFF-MFLJIVHPSA-N
- Sorrisi: O(C(/C=C/C1C=CC=CC=1)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21
Proprietà calcolate
- Massa esatta: 516.39700
- Massa monoisotopica: 516.397
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 38
- Conta legami ruotabili: 9
- Complessità: 878
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3A^2
- XLogP3: 11.2
Proprietà sperimentali
- Densità: 1.03
- Punto di ebollizione: 595.9°Cat760mmHg
- Punto di infiammabilità: 250.3°C
- Indice di rifrazione: 1.551
- PSA: 26.30000
- LogP: 9.65300
Cholesteryl cinnamate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025042-1g |
Cholesteryl cinnamate |
1990-11-0 | 98% | 1g |
¥597.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025042-5g |
Cholesteryl cinnamate |
1990-11-0 | 98% | 5g |
¥1432.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025042-10g |
Cholesteryl cinnamate |
1990-11-0 | 98% | 10g |
¥2386.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025042-25g |
Cholesteryl cinnamate |
1990-11-0 | 98% | 25g |
¥5967.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025042-100g |
Cholesteryl cinnamate |
1990-11-0 | 98% | 100g |
¥19858.00 | 2023-11-21 |
Cholesteryl cinnamate Letteratura correlata
-
Ashwini P. Bhirud,Shivaram D. Sathaye,Rupali P. Waichal,Latesh K. Nikam,Bharat B. Kale Green Chem., 2012,14, 2790-2798
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
1990-11-0 (Cholesteryl cinnamate) Prodotti correlati
- 50305-81-2(Cholesterol trans-Cinnamate)
- 10024-56-3(2-Propenoic acid,3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- (9CI))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso